molecular formula C11H10F2O3 B1325273 5-(2,3-Difluorophenyl)-5-oxovaleric acid CAS No. 898766-13-7

5-(2,3-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1325273
CAS No.: 898766-13-7
M. Wt: 228.19 g/mol
InChI Key: UXSXZFMQBCGRRQ-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone

Scientific Research Applications

5-(2,3-Difluorophenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions produce alcohols .

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The valeric acid backbone may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2,3-Difluorophenyl)-5-oxovaleric acid include:

Uniqueness

The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

5-(2,3-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXZFMQBCGRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645326
Record name 5-(2,3-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-13-7
Record name 2,3-Difluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Difluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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